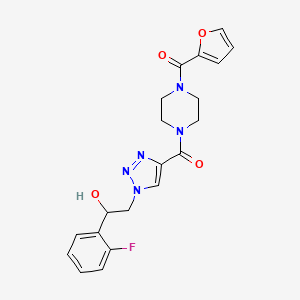

(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O4/c21-15-5-2-1-4-14(15)17(27)13-26-12-16(22-23-26)19(28)24-7-9-25(10-8-24)20(29)18-6-3-11-30-18/h1-6,11-12,17,27H,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGIFFYEGDCDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a furan moiety, and a piperazine derivative. The presence of the 2-fluorophenyl and 2-hydroxyethyl groups contributes to its pharmacological profile.

Key Properties

- Molecular Formula: C₁₈H₁₈F₃N₅O₃

- Molecular Weight: 385.36 g/mol

- CAS Number: Not available in current literature.

Anticancer Activity

Research indicates that compounds containing triazole and piperazine moieties exhibit significant anticancer properties. A study demonstrated that derivatives of triazoles can inhibit cancer cell proliferation effectively. For instance, compounds with similar structures have been shown to exhibit IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (human breast cancer) and A549 (lung cancer) cells .

Case Study: Triazole Derivatives

One study investigated the anticancer potential of triazole derivatives, reporting IC50 values as low as 5 μM against MCF-7 cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Antiviral Activity

The compound's structural components suggest potential antiviral activity. Triazole derivatives have been reported to inhibit viral replication through various mechanisms, including interference with viral enzyme functions. For example, studies on similar compounds indicated effectiveness against SARS-CoV-2 by inhibiting the main protease (Mpro) with IC50 values ranging from 1.55 μM to 8 μM .

Pharmacokinetics and ADMET Profile

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of new compounds. Preliminary in-silico studies suggest favorable ADMET properties for this compound:

| Property | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

| Toxicity | Low |

The synthesis of this compound typically involves multi-step organic reactions that include coupling reactions between triazole and piperazine derivatives. The mechanism of action is hypothesized to involve interaction with key cellular targets such as enzymes involved in cell proliferation and viral replication.

Synthesis Example

A synthetic route may include:

- Formation of the triazole ring via cycloaddition reactions.

- Coupling with furan-derived carbonyl compounds to form the final product.

Q & A

Q. What are the key considerations for designing a synthetic pathway for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling reactions to introduce the fluorophenyl-hydroxyethyl and furan-carbonyl-piperazine moieties. Key steps include:

- Triazole formation : Optimize reaction time and temperature (e.g., 60–80°C, 12–24 hours) to ensure regioselectivity .

- Piperazine acylation : Use coupling agents like EDC/HOBt for amide bond formation between furan-2-carbonyl chloride and piperazine .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity . Characterization via -NMR, -NMR, and HRMS is critical to confirm intermediate and final product structures .

Q. How can structural ambiguities in the compound be resolved?

Combine spectroscopic and crystallographic methods:

- X-ray crystallography : Resolve stereochemical uncertainties (e.g., hydroxyethyl configuration) by growing single crystals in solvents like DCM/hexane .

- 2D NMR (COSY, NOESY) : Assign proton-proton correlations and spatial interactions, particularly for overlapping signals in the triazole and piperazine regions .

- FT-IR spectroscopy : Confirm carbonyl stretches (e.g., furan-carbonyl at ~1680 cm) to validate functional group integrity .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Prioritize target-specific assays based on structural analogs:

- Receptor binding : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement assays (e.g., -spiperone for D receptors) .

- Enzyme inhibition : Test for acetylcholinesterase or kinase inhibition via spectrophotometric methods (e.g., Ellman’s reagent for AChE activity) .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins (IC > 50 µM recommended for further studies) .

Advanced Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

Adopt a modular approach:

- Triazole modifications : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) substituents to evaluate potency changes .

- Piperazine substitutions : Introduce bulkier groups (e.g., 3,5-dimethylphenyl) to the piperazine ring and compare pharmacokinetic profiles using LogP measurements .

- Hydroxyethyl stereochemistry : Synthesize enantiomers via chiral HPLC separation and test for differential receptor affinity (e.g., ≥2-fold activity difference indicates stereospecificity) . Tabulate IC/K values and physicochemical properties (e.g., solubility, LogD) to identify critical pharmacophores .

Q. What strategies mitigate metabolic instability in preclinical studies?

Focus on metabolic hotspots:

- Furan ring oxidation : Replace furan-2-carbonyl with thiophene or pyridine to reduce CYP450-mediated degradation .

- Hydroxyethyl metabolism : Introduce deuterium at the β-position to slow oxidative metabolism (deuterium isotope effect) .

- In vitro models : Use liver microsomes (human/rat) to quantify intrinsic clearance (CL) and identify major metabolites via LC-MS/MS .

Q. How should contradictory solubility and bioactivity data be analyzed?

Apply orthogonal analytical methods:

- Solubility vs. permeability : Use shake-flask assays (pH 7.4 buffer) and PAMPA to distinguish whether poor bioavailability stems from solubility (e.g., <10 µg/mL) or membrane penetration issues .

- Aggregation testing : Perform dynamic light scattering (DLS) to detect nanoaggregates at high concentrations, which may falsely reduce apparent activity .

- Counter-screening : Test against off-target receptors (e.g., hERG) to rule out nonspecific binding artifacts .

Key Notes

- For crystallography, submit data to the Cambridge Structural Database (CSD) to enable community validation .

- Contradictions in biological data require dose-response reevaluation and orthogonal assay validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.